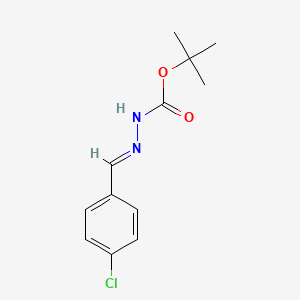
tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that features a tert-butyl group, a chlorophenyl group, and a hydrazinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
化学反应分析
Types of Reactions
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
科学研究应用
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
作用机制
The mechanism of action of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazinecarboxylates and chlorophenyl derivatives, such as:
- TERT-BUTYL 2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
- TERT-BUTYL 2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
Uniqueness
What sets TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity. The chlorophenyl group adds to its potential as a pharmacophore, making it a valuable compound for further research and development .
属性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC 名称 |
tert-butyl N-[(E)-(4-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,15,16)/b14-8+ |
InChI 键 |
IHJSHLFIIBXUNW-RIYZIHGNSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


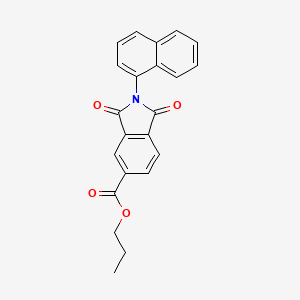
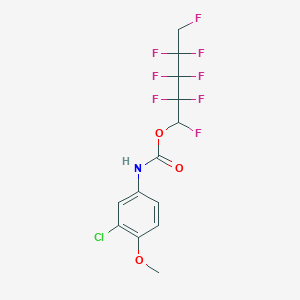
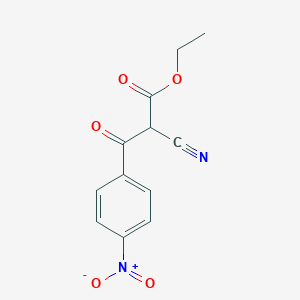
![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
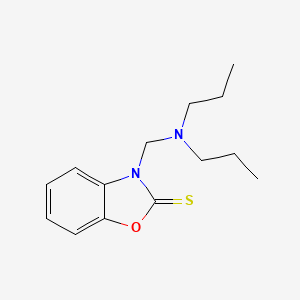
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
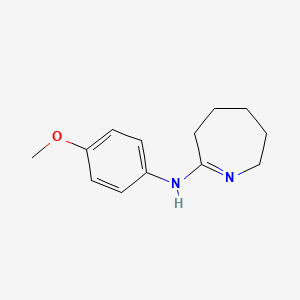
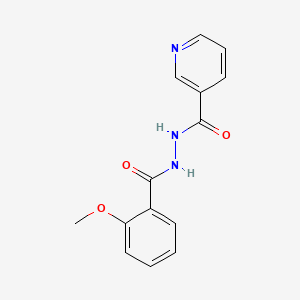
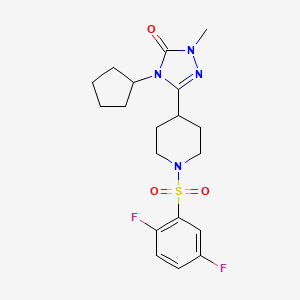
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
